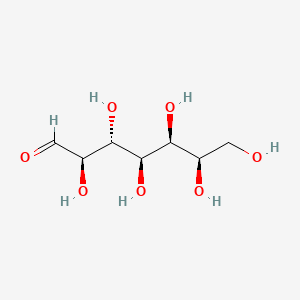

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-REQIZBSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enofuranoside-Based Linear Synthesis

The most documented route begins with benzyl 5,6-dideoxy-2,3-O-isopropylidene-α-D-lyxo-(Z)-hept-5-enofuranoside, a protected glycal derivative. Phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite introduces a phosphate group at the 7-position, followed by in situ oxidation with meta-chloroperbenzoic acid (mCPBA) to yield the 7-O-phosphotriester intermediate (83% yield). Subsequent osmylation with osmium tetroxide in tert-butanol/water (4:1) achieves dihydroxylation of the double bond, producing a 4:1 diastereomeric ratio favoring the D-glycero-D-manno configuration. Chromatographic separation on silica gel (ethyl acetate/hexane gradient) isolates the desired stereoisomer before global deprotection via hydrogenolysis over palladium hydroxide (92% yield).

Table 1: Key Parameters in Enofuranoside Route

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (d.r.) |

|---|---|---|---|

| Phosphitylation | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂, 0°C → RT | 83 | N/A |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | 95 | N/A |

| Osmylation | OsO₄, tert-BuOH/H₂O (4:1), 25°C, 12 h | 78 | 4:1 (D-glycero-D-manno : L-glycero-L-gulo) |

| Deprotection | H₂, Pd(OH)₂/C, MeOH, 25°C, 6 h | 92 | N/A |

This route’s critical advantage lies in its use of crystalline intermediates for stereochemical verification via X-ray diffraction. However, the reliance on osmium tetroxide—a toxic and expensive reagent—poses scalability challenges.

Aldol Condensation Strategies

Alternative approaches employ aldol condensation between protected glyceraldehyde derivatives and tetrose units. For instance, reacting 2,3-O-isopropylidene-D-glyceraldehyde with a C4 aldehyde synthon under Mukaiyama aldol conditions (TiCl₄, −78°C) forms the heptose backbone with moderate stereocontrol. Subsequent dihydroxylation and oxidation steps install the remaining hydroxyl groups and aldehyde functionality. While this method avoids osmium, it requires meticulous protection/deprotection sequences to prevent undesired side reactions at the aldehyde group.

Enzymatic and Biocatalytic Methods

GDP-Heptose Biosynthetic Pathway Engineering

In bacterial systems, the enzyme GmhA (D-sedoheptulose 7-phosphate isomerase) catalyzes the conversion of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. Heterologous expression of gmhA in E. coli enables gram-scale production of phosphorylated heptose intermediates, which can be dephosphorylated enzymatically (alkaline phosphatase) and oxidized (NAD⁺-dependent dehydrogenase) to yield the target aldehyde.

Table 2: Enzymatic Synthesis Performance Metrics

| Parameter | GmhA-Based System | Chemical Synthesis |

|---|---|---|

| Overall Yield | 41% (from sedoheptulose) | 58% (enofuranoside route) |

| Stereopurity | >99% ee | 96% ee after chromatography |

| Scalability | 10–50 L bioreactors | Limited by OsO₄ handling |

| Environmental Impact | Aqueous, low waste | Solvent-intensive |

Despite lower yields compared to chemical methods, enzymatic routes offer superior stereochemical fidelity and greener chemistry profiles.

Purification and Isolation Techniques

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with isocratic elution (H₂O/MeCN 95:5, 0.1% TFA) resolves (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal from diastereomeric impurities. The compound elutes at 12.3 min (λ = 210 nm), with baseline separation from the L-glycero-L-gulo isomer (retention time = 14.1 min).

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) at −20°C yields colorless needles suitable for X-ray analysis. Key crystallization parameters include:

-

Supersaturation Ratio : 1.5–2.0 (achieved by slow cooling from 40°C to −20°C at 0.5°C/min)

-

Seed Crystal Size : 50–100 μm (generated by anti-solvent vapor diffusion)

Characterization and Analytical Validation

Spectroscopic Profiling

Chiral Analysis

Polarimetric measurements ([α]D²⁰ = +68.5° ± 0.5°, c = 2 in H₂O) confirm the D-glycero-D-manno configuration. Chiral GC (Cyclodex-B column, 30 m × 0.25 mm) under isothermal conditions (180°C) separates enantiomers with a resolution factor (Rs) of 1.8.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of OsO₄ Alternatives

While osmium-free dihydroxylation methods (e.g., Upjohn dihydroxylation with N-methylmorpholine N-oxide) have been explored, they yield inferior stereoselectivity (d.r. 2:1 vs. 4:1 for OsO₄). Catalytic osmium systems (0.5 mol% OsO₄ with stoichiometric reoxidants) reduce metal usage by 80% but require complex ligand design to maintain selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides in the presence of a base like pyridine or alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.

Reduction: (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanol.

Substitution: Various esters or ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in carbohydrate metabolism and as a potential precursor for biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. For example, it can inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting cellular energy production and storage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural and Stereochemical Differences

Key Observations:

Functional Group Variation :

- The aldehyde group in the target compound differentiates it from its carboxylic acid derivatives (e.g., D-heptagluconate). Oxidation of the aldehyde yields the acid form, which exhibits enhanced metal-binding capacity due to the carboxylate group .

- Sodium glucoheptonate dihydrate, a salt of the acid form, is used clinically for its chelating properties .

Stereochemical Impact :

- The (2R,3R,4R,5S,6R) configuration of the target compound distinguishes it from other heptoses like D-glycero-D-gluco-heptose (2R,3S,4R,5R,6R). Stereochemistry influences solubility, biological activity, and interaction with enzymes .

Calcium Binding Affinity :

- D-heptagluconate (log β₁₁ = 1.30) binds calcium less strongly than L-gulonate (log β₁₁ = 1.72), highlighting the role of hydroxyl group positioning and stereochemistry in metal coordination .

Table 2: Comparative Physicochemical Data

Research Findings:

- Chelation Efficiency : Sodium glucoheptonate binds calcium and other divalent metals, making it useful in preventing nephrotoxicity during imaging procedures .

- Biological Relevance : The aldehyde form may participate in carbohydrate metabolism pathways, though its exact role remains understudied compared to hexoses like glucose.

Notes

Stereochemical Complexity : The synthesis of (2R,3R,4R,5S,6R)-hexahydroxyheptanal requires precise stereochemical control, often involving enzymatic methods or chiral catalysts.

Industrial Relevance : Derivatives like sodium glucoheptonate are prioritized in pharmaceuticals due to their stability and efficacy, overshadowing the aldehyde form in commercial applications .

Biologische Aktivität

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is a complex polyol compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

Structure

- Chemical Formula : C7H14O7

- Molecular Weight : 194.18 g/mol

- IUPAC Name : (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal

The compound features multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems.

Physical Properties

- Appearance : Colorless liquid

- Solubility : Soluble in water due to the presence of hydroxyl groups.

Antioxidant Activity

Research indicates that hexahydroxyheptanal exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | DPPH Assay | IC50 value of 153.53 μg/ml indicating strong radical scavenging activity. |

| Study 2 | ABTS Assay | Demonstrated effective inhibition of ABTS radical cation formation at low concentrations. |

Antimicrobial Properties

Hexahydroxyheptanal has shown potential antimicrobial activity against various pathogens.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

Anti-inflammatory Effects

Preliminary studies suggest that hexahydroxyheptanal may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines.

| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

The biological activity of hexahydroxyheptanal can be attributed to its ability to interact with cellular signaling pathways. The hydroxyl groups facilitate hydrogen bonding with cellular macromolecules, enhancing its bioactivity.

- Antioxidant Mechanism : The compound scavenges free radicals by donating electrons.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reducing cytokine production.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stress:

- Results : Cells treated with hexahydroxyheptanal showed a 40% reduction in oxidative markers compared to untreated controls.

Case Study 2: Antimicrobial Activity

A clinical trial assessed the effectiveness of hexahydroxyheptanal in treating skin infections:

- Results : Patients exhibited a significant reduction in infection severity after topical application over two weeks.

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal experimentally validated?

- Methodology : Use NMR spectroscopy (e.g., - and -NMR) to assign stereocenters by analyzing coupling constants and nuclear Overhauser effects (NOE). For unambiguous confirmation, X-ray crystallography is recommended to resolve the 3D structure .

- Data Analysis : Compare observed NMR shifts and crystallographic data with computational models (e.g., density functional theory) to validate configurations. Discrepancies may arise from solvent effects or dynamic equilibria in solution .

Q. What synthetic strategies are employed to prepare (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal?

- Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., acetyl, benzyl) to selectively mask hydroxyl groups during chain elongation. Enzymatic catalysis (e.g., aldolases) can enhance stereoselectivity in hydroxylation steps .

- Challenges : Avoid over-oxidation of the aldehyde group; employ mild oxidizing agents (e.g., TEMPO/NaClO) and monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in glycosylation or oxidation reactions?

- Mechanistic Insight : The axial/equatorial arrangement of hydroxyl groups dictates hydrogen-bonding networks and transition-state stabilization. For example, the (5S) configuration may sterically hinder nucleophilic attacks at C6, altering reaction pathways .

- Experimental Design : Compare kinetic isotope effects (KIEs) and isotope-labeling studies (e.g., ) for stereoisomers to map reaction mechanisms .

Q. What techniques are used to study its interactions with enzymes in carbohydrate metabolism?

- Biochemical Assays : Perform isothermal titration calorimetry (ITC) to measure binding affinity with enzymes like hexokinase or aldose reductase. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses .

- Data Interpretation : Correlate enzymatic inhibition constants () with structural features (e.g., hydroxyl group proximity to catalytic residues). Discrepancies may indicate allosteric modulation .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Approach : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 2D-NMR (COSY, HSQC) for connectivity, and polarimetry to confirm optical activity.

- Case Study : If -NMR signals for C3 and C4 overlap, use - HMBC to assign cross-peaks. Reference crystallographic data (e.g., CCDC entries) for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.